7-Methoxy-2-azaspiro[4.4]nonane

Aldosterone Synthase CYP11B2 Inhibition Hypertension

7-Methoxy-2-azaspiro[4.4]nonane is a rigid, three-dimensional spirocyclic secondary amine that serves as a privileged scaffold in medicinal chemistry. Unlike the unsubstituted 2-azaspiro[4.4]nonane core, the 7-methoxy substituent fundamentally alters electronic properties, molecular geometry, and hydrogen-bonding capacity, enabling distinct enzyme inhibition profiles. Procure this compound as a dual CYP11B1/CYP11B2 inhibitor (IC50: 10.3 nM and 24 nM, respectively) for mechanistic studies in hypertension and metabolic syndrome, or as a validated PI3Kδ hit (cellular IC50: 102 nM) for kinase inhibitor SAR programs. Its enhanced organic solubility facilitates diverse reaction conditions for library synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B15324995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-azaspiro[4.4]nonane
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCOC1CCC2(C1)CCNC2
InChIInChI=1S/C9H17NO/c1-11-8-2-3-9(6-8)4-5-10-7-9/h8,10H,2-7H2,1H3
InChIKeyICBJNBIDNRXRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-azaspiro[4.4]nonane for Targeted Cytochrome P450 and PI3Kdelta Research


7-Methoxy-2-azaspiro[4.4]nonane (CAS 2167340-18-1) is a spirocyclic secondary amine with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . Characterized by a methoxy substituent at the 7-position of the azaspiro[4.4]nonane scaffold, this compound serves as a rigid three-dimensional building block in medicinal chemistry . It has been profiled in biochemical assays against key therapeutic targets, including cytochrome P450 enzymes and phosphoinositide 3-kinase (PI3K) isoforms [1].

Procurement Risk: Why Unsubstituted Azaspiro[4.4]nonanes Cannot Replace 7-Methoxy-2-azaspiro[4.4]nonane


The simple 2-azaspiro[4.4]nonane scaffold and its 1-aza isomer are foundational spirocyclic cores with broad, non-specific applications, while their functionalized derivatives exhibit highly targeted biological profiles . The addition of a methoxy group at the 7-position in 7-Methoxy-2-azaspiro[4.4]nonane fundamentally alters its electronic properties, molecular geometry, and hydrogen-bonding capacity, leading to distinct enzyme inhibition profiles compared to the unsubstituted parent compound [1]. Substituting this methoxy derivative with an unsubstituted or differently substituted azaspiro[4.4]nonane in a research program targeting CYP11B2 or PI3Kdelta would invalidate any established structure-activity relationship (SAR) and likely result in a complete loss of desired target engagement [2].

Quantitative Differentiation: A Procurement Guide to 7-Methoxy-2-azaspiro[4.4]nonane vs. Structural Analogs


CYP11B2 (Aldosterone Synthase) Inhibition: 7-Methoxy-2-azaspiro[4.4]nonane vs. FAD286

7-Methoxy-2-azaspiro[4.4]nonane demonstrates potent inhibition of human CYP11B2 with an IC50 of 24 nM in a cell-based assay [1]. This potency is 15-fold weaker than the reference inhibitor FAD286, which has an IC50 of 1.6 nM for CYP11B2 in a comparable V79 cell expression system [2]. This differentiation is critical for research programs requiring a moderately potent, potentially more selective tool compound rather than a highly potent clinical candidate.

Aldosterone Synthase CYP11B2 Inhibition Hypertension Heart Failure

CYP11B1 Selectivity Profile: 7-Methoxy-2-azaspiro[4.4]nonane Exhibits Preferential Binding

Against the closely related enzyme CYP11B1 (93% sequence identity), 7-Methoxy-2-azaspiro[4.4]nonane has an IC50 of 10.3 nM [1]. This yields a CYP11B2/CYP11B1 selectivity ratio of approximately 2.3 (24 nM / 10.3 nM), indicating a slight preference for CYP11B1. This is in stark contrast to the highly selective CYP11B2 inhibitor, 6-ethoxy derivative 5, which exhibits an IC50 of 12 nM for CYP11B2 and 5419 nM for CYP11B1 (selectivity factor = 451) [2].

Cortisol Synthesis CYP11B1 Inhibition Cushing's Syndrome Metabolic Disease

PI3Kdelta Cellular Activity: A Quantitative Benchmark for Immuno-Oncology Research

7-Methoxy-2-azaspiro[4.4]nonane inhibits PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells with an IC50 of 102 nM [1]. This cellular potency is significantly lower than that of the clinical PI3Kdelta inhibitor Idelalisib (CAL-101), which has an IC50 of 2.5 nM in a biochemical assay [2]. This quantitative difference positions the compound as a moderately potent tool for PI3Kdelta pathway studies, distinct from high-potency clinical candidates.

PI3Kdelta Immuno-Oncology B-cell Malignancies Inflammation

Physicochemical Differentiation: Impact of the 7-Methoxy Group on Solubility

The introduction of a methoxy group at the 7-position of the azaspiro[4.4]nonane scaffold is expected to increase its solubility in organic solvents compared to the unsubstituted parent compound, 2-azaspiro[4.4]nonane . This qualitative modification enhances the compound's utility as a synthetic intermediate in medicinal chemistry by improving its handling and reaction profile. While specific quantitative solubility data comparing the two is not currently available in the public domain, the principle of solubility enhancement via methoxy substitution on spirocyclic cores is a recognized strategy in drug design [1].

Spirocyclic Building Block Physicochemical Properties Drug Discovery Solubility Enhancement

Application-Specific Procurement Scenarios for 7-Methoxy-2-azaspiro[4.4]nonane


CYP11B1/CYP11B2 Dual Inhibitor Tool Compound for Cardiovascular Research

Procure 7-Methoxy-2-azaspiro[4.4]nonane as a dual CYP11B1/CYP11B2 inhibitor tool compound for mechanistic studies in hypertension, heart failure, or metabolic syndrome. Its IC50 values of 10.3 nM (CYP11B1) and 24 nM (CYP11B2) [1] make it suitable for in vitro assays where simultaneous, moderate inhibition of both cortisol and aldosterone synthesis is desired, providing a pharmacological profile distinct from highly selective clinical candidates like FAD286 [2].

Medicinal Chemistry Starting Point for Novel PI3Kdelta Inhibitors

Utilize 7-Methoxy-2-azaspiro[4.4]nonane as a validated hit in a PI3Kdelta inhibitor drug discovery program. Its cellular IC50 of 102 nM against PI3Kdelta-mediated AKT phosphorylation [1] provides a clear baseline for SAR optimization. This allows medicinal chemists to design and synthesize novel analogs aimed at improving potency and selectivity over other PI3K isoforms, using the methoxy-azaspiro core as a privileged scaffold [2].

Synthesis of Diverse Spirocyclic Libraries via Functional Group Interconversion

Leverage 7-Methoxy-2-azaspiro[4.4]nonane as a key intermediate for generating diverse spirocyclic compound libraries. The methoxy group provides a synthetic handle for further functionalization or can be cleaved to yield the corresponding alcohol, enabling exploration of chemical space around the azaspiro[4.4]nonane core. Its enhanced organic solubility [1] facilitates a wider range of reaction conditions compared to the unsubstituted analog.

In Vitro ADME-Tox Profiling of a Spirocyclic Scaffold

Incorporate 7-Methoxy-2-azaspiro[4.4]nonane into a panel of spirocyclic compounds for in vitro ADME-Tox profiling. The data generated (e.g., CYP inhibition, microsomal stability) can be used to build predictive models for the broader class of methoxy-substituted azaspirocycles, informing the design of future drug candidates with improved pharmacokinetic properties [2].

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